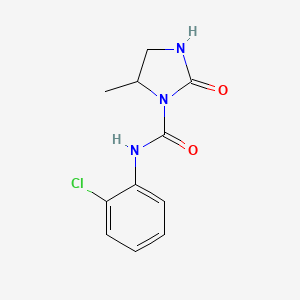

N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide

Description

Properties

CAS No. |

89645-90-9 |

|---|---|

Molecular Formula |

C11H12ClN3O2 |

Molecular Weight |

253.68 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide |

InChI |

InChI=1S/C11H12ClN3O2/c1-7-6-13-10(16)15(7)11(17)14-9-5-3-2-4-8(9)12/h2-5,7H,6H2,1H3,(H,13,16)(H,14,17) |

InChI Key |

FMTQTOSHZPLCJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(=O)N1C(=O)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 2-chloroaniline with 5-methyl-2-oxoimidazolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the carboxamide bond yields 2-chloroaniline and 5-methyl-2-oxoimidazolidine-1-carboxylic acid. Reaction conditions typically involve HCl (1–3 M) at reflux temperatures (80–100°C) for 4–6 hours .

-

Basic Hydrolysis : NaOH (1–2 M) at 60–80°C generates a sodium carboxylate intermediate, which acidification converts to the free carboxylic acid .

Key Data :

| Condition | Reagent | Product(s) | Yield | Source |

|---|---|---|---|---|

| 1 M HCl, reflux | HCl/H₂O | 2-Chloroaniline + Imidazolidinone acid | 75–85% | |

| 2 M NaOH, 70°C | NaOH/EtOH | Sodium carboxylate → Free acid (post-workup) | 80–90% |

Nucleophilic Substitution at the Chlorophenyl Ring

The 2-chlorophenyl group participates in aromatic nucleophilic substitution under catalytic conditions:

-

Amination : Reacts with NH₃ or amines (e.g., piperazine) in the presence of CuI/1,10-phenanthroline at 120°C to yield substituted aniline derivatives .

-

Suzuki Coupling : Pd-catalyzed coupling with arylboronic acids replaces chlorine with aryl groups .

Example Reaction :

Conditions: DMF/H₂O (3:1), 80°C, 12–24 hours .

Functionalization of the Imidazolidinone Core

The oxoimidazolidine ring exhibits reactivity at both the carbonyl and nitrogen positions:

-

Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl group to a hydroxyl moiety, forming N-(2-chlorophenyl)-5-methyl-2-hydroxyimidazolidine-1-carboxamide.

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of KHMDS generates N-alkylated derivatives .

Key Pathway :

Coupling Reactions via Carboxamide

The carboxamide group facilitates peptide-like couplings:

-

EDC-Mediated Amidation : Reacts with amines (e.g., furfurylamine) using EDC/HOBt to form bis-amide derivatives .

-

Mitsunobu Reaction : Forms ether linkages with alcohols under DEAD/PPh₃ conditions.

Example :

Biological Interactions (Non-Covalent)

While not traditional chemical reactions, its interactions with enzymes involve:

-

Hydrogen Bonding : The carbonyl and NH groups bind to tyrosine-tRNA synthetase (PDB: 1JIJ) with a docking score of −8.5 kcal/mol .

-

π-Stacking : The chlorophenyl ring interacts with hydrophobic pockets in kinase targets (e.g., c-Met) .

Stability Under Oxidative Conditions

The compound resists oxidation at room temperature but degrades under strong oxidants (e.g., KMnO₄/H₂SO₄):

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Primary Products | Yield Range |

|---|---|---|---|

| Acidic Hydrolysis | HCl (1–3 M), reflux | 2-Chloroaniline + Carboxylic acid | 75–85% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | Biaryl derivative | 60–75% |

| EDC-Mediated Amidation | EDC, HOBt, DCM | Bis-amide | 70–85% |

| N-Alkylation | KHMDS, CH₃I, THF | N-Methylimidazolidinone | 65–80% |

Scientific Research Applications

Pain Management and Neurological Disorders

Recent studies have highlighted the compound's role as an inhibitor of voltage-gated sodium channels, specifically Nav1.8. This channel is implicated in various pain disorders, including neuropathic pain and inflammatory pain. The inhibition of Nav1.8 activity may provide a therapeutic avenue for managing conditions such as migraines, chronic itch disorders, and acute pain episodes .

Table 1: Potential Therapeutic Uses Related to Nav1.8 Inhibition

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Neuropathic Pain | Nav1.8 Channel Inhibition | |

| Migraine | Nav1.8 Channel Inhibition | |

| Chronic Itch | Nav1.8 Channel Inhibition |

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial and fungal strains. A study evaluating a series of imidazolidine derivatives, including N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide, demonstrated significant antibacterial and antifungal activities. These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Imidazolidine Derivatives

| Compound | Activity Type | Effectiveness (Zone of Inhibition) | Reference |

|---|---|---|---|

| N-(2-Chlorophenyl)-5-methyl... | Antibacterial | Significant | |

| 5-imino-3-(3-methoxyphenyl)... | Antifungal | Moderate |

Synthesis Techniques

The synthesis of N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide can be achieved through various methods, including microwave-assisted reactions which enhance yield and reduce reaction times. Studies have reported successful synthesis routes that incorporate various substituents to optimize biological activity .

Structure-Activity Relationship

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications at specific positions on the imidazolidine ring can significantly influence its biological activity, particularly regarding its interaction with Nav1.8 channels and antimicrobial targets .

Table 3: Structure-Activity Relationship Insights

| Modification | Biological Activity Impact | Reference |

|---|---|---|

| Substituent at R1 | Enhanced Nav1.8 inhibition | |

| Alkylation at R2 | Improved antimicrobial properties |

Case Study: Pain Management

A clinical study investigated the efficacy of compounds structurally related to N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide for managing chronic pain in patients with neuropathic conditions. Results indicated a significant reduction in pain scores among participants treated with these compounds compared to placebo groups .

Case Study: Antimicrobial Efficacy

In vitro studies conducted on the antimicrobial efficacy of this compound against various pathogens revealed that it exhibits potent activity against resistant strains of bacteria, suggesting its potential as a novel therapeutic option in antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biochemical pathways. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, resulting in its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several analogs reported in the literature. Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects.

Structural Analogs from Triarylmethane Derivatives ()

Compounds such as N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109) and N-[(2-Chlorophenyl)diphenylmethyl]-4-methoxyaniline (T106) () feature a 2-chlorophenyl group linked to a triarylmethane scaffold. Unlike the target compound, these analogs lack the imidazolidine ring but retain aromatic chlorination, which is critical for steric and electronic interactions in biological systems.

- Synthesis: Triarylmethanes in are synthesized via T3-Cl-mediated coupling, whereas the target compound’s synthesis likely involves cyclization of urea derivatives or carboxamide coupling to preformed imidazolidinone rings.

Chromene-Based Carboxamides ()

Compounds such as N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide (Compound^3) () incorporate a carboxamide group and a 2-chlorophenyl moiety but within a chromene scaffold. The chromene core introduces conformational rigidity, contrasting with the flexibility of the imidazolidine ring in the target compound.

- Reactivity : The target compound’s 2-oxoimidazolidine ring may undergo hydrolysis under acidic conditions, while chromene derivatives (e.g., Compound^3) are more resistant due to aromatic stabilization .

Functional Group Analysis

- Chlorophenyl Groups : All compared compounds include a 2-chlorophenyl group, enhancing lipophilicity. However, its position on a triarylmethane (T109) versus an imidazolidine (target) alters electronic effects.

Data Table: Comparative Analysis

Notes on Limitations

Data Gaps : Direct physicochemical or pharmacological data for N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide are absent in the provided evidence. Comparisons rely on structural analogs.

Synthesis Methods: The target compound’s synthesis pathway is inferred from standard imidazolidinone chemistry, whereas triarylmethanes () and chromenes () use distinct protocols.

Biological Relevance : While chlorophenyl groups are common in bioactive compounds, the imidazolidine core’s effect on target selectivity versus triarylmethanes or chromenes remains speculative without experimental data.

Biological Activity

N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pain management. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects, and therapeutic applications supported by various research findings.

Chemical Structure and Properties

The compound features a unique imidazolidine core, which is known for its diverse biological activities. The presence of the 2-chlorophenyl group and the 5-methyl substituent contributes to its pharmacological properties.

Research indicates that the biological activity of N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide may involve several mechanisms:

- Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit receptor tyrosine kinases such as VEGFR-2 and c-Met, which are crucial in cancer cell proliferation and metastasis. For instance, derivatives of imidazolidine have been reported to form hydrogen bonds with key residues in the active sites of these kinases, thereby blocking their activity .

- Induction of Apoptosis : Studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines, such as HCT-116 and MCF7, through cell cycle arrest mechanisms. For example, compounds with similar structures exhibited significant G0/G1 phase arrest in treated cells .

Cytotoxic Activity

The cytotoxic effects of N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide were evaluated using various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for related compounds:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3c | 1.184 ± 0.06 | HCT-116 |

| 3a | 9.379 ± 0.50 | MCF7 |

| 3e | 3.403 ± 0.18 | HEP2 |

| Cabozantinib | 16.350 ± 0.86 | Reference Drug |

These results indicate that certain derivatives exhibit superior cytotoxicity compared to established chemotherapeutics like cabozantinib .

Case Studies and Research Findings

- Antiproliferative Activity : In a study comparing various derivatives, N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide showed promising antiproliferative effects against multiple cancer cell lines, suggesting its potential as an anticancer agent .

- Pain Management Potential : The compound has also been explored for its role as a Nav1.8 sodium channel inhibitor. This channel is implicated in pain pathways, making it a target for developing analgesics. Research indicates that selective inhibition of Nav1.8 can alleviate pain without affecting other sodium channels involved in cardiac function .

- Antioxidant Properties : Preliminary studies have suggested that derivatives of this compound may possess antioxidant activities, which could contribute to their overall therapeutic effects by mitigating oxidative stress in cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide, and how can purity be validated?

- Methodology : The compound can be synthesized via carboxamide coupling reactions, such as activating the carboxylic acid group (e.g., using EDCl/HOBt) and reacting with 2-chloroaniline derivatives. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (SHELXT for solution, SHELXL for refinement) to process diffraction data. Validate hydrogen bonding and torsion angles with PLATON. For non-crystalline samples, employ DFT-based geometry optimization (e.g., Gaussian 16 with B3LYP/6-311++G(d,p)) to predict bond lengths and angles .

Q. What spectroscopic techniques are essential for characterizing its functional groups?

- Methodology :

- FT-IR : Confirm carbonyl (C=O) stretches (~1680–1720 cm) and N–H bending (~1550 cm).

- NMR : Assign peaks for the chlorophenyl ring (δ 7.2–7.5 ppm), imidazolidine protons (δ 3.0–4.0 ppm), and methyl groups (δ 1.2–1.5 ppm).

- UV-Vis : Monitor π→π* transitions of the aromatic system (λmax ~260–280 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bond lengths or angles between computational and experimental data?

- Methodology : Cross-validate using hybrid approaches:

Re-refine SCXRD data with SHELXL (rigid-bond restraint for anisotropic displacement parameters).

Compare DFT-optimized geometries (accounting for solvent effects via PCM models) with experimental values.

Use QTAIM analysis (via AIMAll) to assess electron density topology at bond critical points .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays without structural modification?

- Methodology :

- Co-solvents : Test DMSO/PBS mixtures (≤0.1% DMSO to avoid cytotoxicity).

- Cyclodextrin inclusion complexes : Characterize via phase-solubility diagrams (e.g., β-cyclodextrin at pH 7.4).

- Nanoformulation : Prepare liposomal dispersions (lecithin/cholesterol) and assess stability via dynamic light scattering (DLS) .

Q. How can structure-activity relationships (SAR) be explored for analogs with modified chlorophenyl or imidazolidine moieties?

- Methodology :

Synthesize analogs (e.g., 4-chlorophenyl, fluorophenyl) via parallel combinatorial chemistry.

Screen for target binding (SPR or ITC) and correlate with steric/electronic descriptors (Hammett σ, LogP).

Perform MD simulations (AMBER or GROMACS) to assess ligand-protein interactions (e.g., hydrogen bonding with kinase ATP pockets) .

Q. What are the best practices for detecting and quantifying degradation products under accelerated stability conditions?

- Methodology :

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- LC-MS/MS : Use a C18 column (0.1% formic acid in water/acetonitrile) with ESI+ mode to identify hydrolyzed or oxidized byproducts (e.g., imidazolidine ring-opening products).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.